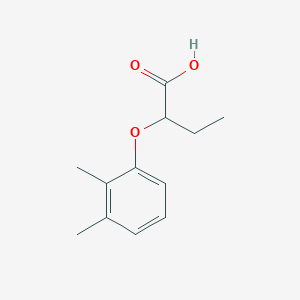

2-(2,3-Dimethylphenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is characterized by a butanoic acid backbone substituted with a 2,3-dimethylphenoxy group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid typically involves the reaction of 2,3-dimethylphenol with butanoic acid derivatives under controlled conditions. One common method includes the esterification of 2,3-dimethylphenol with butanoic acid chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the target compound .

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that 2-(2,3-Dimethylphenoxy)butanoic acid exhibits several biological activities:

Herbicidal Activity

This compound has been studied for its herbicidal properties. It functions as a selective herbicide targeting specific plant growth regulators. The mechanism involves the inhibition of auxin transport in plants, which disrupts their growth patterns.

Case Study: Herbicide Efficacy

A study evaluated the effectiveness of this compound against common weeds in agricultural settings. Results indicated a significant reduction in weed biomass when applied at optimal concentrations, demonstrating its potential as a sustainable herbicide alternative .

Pharmacological Potential

There is ongoing research into the pharmacological effects of this compound, particularly its anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Effects

In a controlled study using animal models, this compound was administered to evaluate its impact on inflammation markers. The findings suggested a dose-dependent reduction in inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Applications in Agriculture and Medicine

| Application Area | Description |

|---|---|

| Agriculture | Used as a selective herbicide to control weed growth without harming crops. |

| Pharmacology | Investigated for anti-inflammatory and analgesic properties; potential treatment for chronic pain conditions. |

Mécanisme D'action

The mechanism of action of 2-(2,3-Dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or alter receptor signaling pathways, resulting in changes in cellular functions .

Comparaison Avec Des Composés Similaires

- 2-(2,4-Dimethylphenoxy)butanoic acid

- 2-(3,4-Dimethylphenoxy)butanoic acid

- 2-(2,3-Dimethylphenoxy)propanoic acid

Comparison: 2-(2,3-Dimethylphenoxy)butanoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical properties and biological effects, making it a valuable compound for targeted research applications .

Activité Biologique

2-(2,3-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group in the molecule can modulate enzyme activity or alter receptor signaling pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or affect cellular functions through receptor interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, studies have shown that phenoxy-substituted compounds can reduce inflammation in animal models by modulating inflammatory mediators.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in biological activities among selected phenoxy-substituted butanoic acids:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| This compound | Anti-inflammatory, antimicrobial | Unique dimethyl substitution |

| 2-(2,4-Dimethylphenoxy)butanoic acid | Moderate anti-inflammatory | Different substitution pattern |

| 2-(3,4-Dimethylphenoxy)butanoic acid | Weak antimicrobial | Varying efficacy against bacteria |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in a rat model of inflammation. The compound was administered intraperitoneally and showed a dose-dependent reduction in paw swelling compared to control groups .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined to be within a favorable range for potential therapeutic applications .

Propriétés

IUPAC Name |

2-(2,3-dimethylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFMZAWHPAXTJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424521 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3347-50-0 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.